Differential Antimicrobial Spectrum: Sapienic Acid MBC Values Against Oral and Skin Commensals vs. Pathogen Resistance Profile
Sapienic acid sodium demonstrates a defined and selective antimicrobial spectrum against specific Gram-positive and Gram-negative bacteria colonizing human skin and oral mucosa. Against Streptococcus sanguinis, the compound exhibits an MBC of 31.3 μg/mL; against Fusobacterium nucleatum, an MBC of 93.8 μg/mL; and against Streptococcus mitis, an MBC of 375.0 μg/mL [1]. Notably, sapienic acid shows no activity (MBC >500 μg/mL) against Escherichia coli, Staphylococcus aureus, Serratia marcescens, Pseudomonas aeruginosa, and several Corynebacterium species under the same assay conditions [1]. Kinetic assays further demonstrate that killing of S. sanguinis and S. mitis is gradual and occurs within 24 hours [1]. This selective spectrum distinguishes sapienic acid from broader-spectrum antimicrobial fatty acids and provides researchers with a tool for targeted microbiome modulation studies.
| Evidence Dimension | Minimum Bactericidal Concentration (MBC) |
|---|---|
| Target Compound Data | 31.3 μg/mL (S. sanguinis); 93.8 μg/mL (F. nucleatum); 375.0 μg/mL (S. mitis) |
| Comparator Or Baseline | >500 μg/mL (no activity) against E. coli, S. aureus, S. marcescens, P. aeruginosa, Corynebacterium bovis, C. striatum, C. jeikeium |
| Quantified Difference | ≥16-fold selective window (31.3 vs. >500 μg/mL) between susceptible and non-susceptible species |
| Conditions | In vitro broth microdilution assay; MBC determined as concentration killing ≥99.9% of initial inoculum |
Why This Matters
This selective spectrum enables targeted investigation of specific microbiome constituents without confounding broad-spectrum antimicrobial effects.
- [1] Fischer CL, Drake DR, Dawson DV, Blanchette DR, Brogden KA, Wertz PW. Antibacterial activity of sphingoid bases and fatty acids against Gram-positive and Gram-negative bacteria. Antimicrob Agents Chemother. 2012 Mar;56(3):1157-61. View Source
